1-(2,4-dichlorobenzyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine
Overview
Description
1-(2,4-dichlorobenzyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazine derivative that has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine is not fully understood. However, it has been proposed that this compound acts as a selective serotonin reuptake inhibitor (SSRI) and a norepinephrine-dopamine reuptake inhibitor (NDRI). This dual mechanism of action may contribute to the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects
1-(2,4-dichlorobenzyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, this compound has been found to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
1-(2,4-dichlorobenzyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine has several advantages for lab experiments. It is a highly selective compound that can be used to study the effects of serotonin, dopamine, and norepinephrine on various physiological and biochemical processes. However, this compound also has some limitations. It is relatively expensive and may not be readily available in some research settings.
Future Directions
There are several future directions for research on 1-(2,4-dichlorobenzyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine. One potential area of research is the development of more selective compounds that target specific neurotransmitter systems. Additionally, this compound may have potential applications in the treatment of various psychiatric disorders, including anxiety and depression. Further research is needed to explore the potential therapeutic applications of this compound.
Conclusion
In conclusion, 1-(2,4-dichlorobenzyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine is a piperazine derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to modulate the activity of various neurotransmitters and has anxiolytic and antidepressant effects in animal models. Future research on this compound may lead to the development of more selective compounds and potential therapeutic applications in the treatment of psychiatric disorders.
Scientific Research Applications
1-(2,4-dichlorobenzyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, this compound has been found to have anxiolytic and antidepressant effects in animal models.
properties
IUPAC Name |
[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25Cl2N3O3S/c1-27(25,26)23-6-4-14(5-7-23)18(24)22-10-8-21(9-11-22)13-15-2-3-16(19)12-17(15)20/h2-3,12,14H,4-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQMCXWXFOACSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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